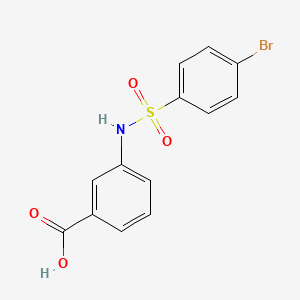
3-(4-Bromo-benzenesulfonylamino)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-benzenesulfonylamino)-benzoic acid is a compound that can be inferred to have potential applications in medicinal chemistry, particularly as it relates to the synthesis of derivatives with biological activity. The compound contains a benzoic acid moiety, which is a common structural component in various pharmaceuticals, and a bromo-benzenesulfonylamino group, which could be involved in further chemical transformations or contribute to the biological activity of the compound.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, the cyclization reaction of 2,3-allenoic acids in the presence of simple allenes catalyzed by palladium acetate can yield bromoalkenyl furanone derivatives, which can be further functionalized . Although the specific synthesis of 3-(4-Bromo-benzenesulfonylamino)-benzoic acid is not detailed, similar methodologies could potentially be applied. The reaction conditions tolerate various functional groups, which suggests that a benzenesulfonylamino group could also be accommodated in such a reaction scheme.
Molecular Structure Analysis
The molecular structure of 3-(4-Bromo-benzenesulfonylamino)-benzoic acid would consist of a benzoic acid core with a para-substituted bromo-benzenesulfonylamino group. The presence of the bromine atom suggests potential reactivity in further substitution reactions, as bromine is a good leaving group. The sulfonamide functionality is known to be a key feature in many drug molecules due to its hydrogen bonding capabilities and its influence on the bioavailability and solubility of pharmaceuticals .
Chemical Reactions Analysis
The bromine atom in the 4-position of the benzenesulfonylamino group could undergo nucleophilic substitution reactions, as seen in the synthesis of furanone derivatives where a bromine atom is displaced by nucleophiles . Additionally, sulfonamides can be synthesized by reacting sulfonic acids with amines or amides, as indicated by the synthesis of carbonic anhydrase inhibitors . These reactions could be relevant for the modification of the 3-(4-Bromo-benzenesulfonylamino)-benzoic acid molecule to create derivatives with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Bromo-benzenesulfonylamino)-benzoic acid would likely include moderate solubility in polar solvents due to the presence of the benzoic acid group, which can form hydrogen bonds. The compound's acidity, derived from the carboxylic acid group, would influence its solubility and reactivity. The bromine and sulfonamide functionalities would contribute to the overall polarity and potential for intermolecular interactions, which are important considerations in drug design and synthesis .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization Research on similar benzenesulfonylamino benzoic acid derivatives has highlighted their importance in chemical synthesis, where they serve as intermediates in the preparation of complex molecules. For example, the synthesis and characterisation of benzenesulfonylamino derivatives have been studied for their unique structural properties, demonstrating variations in L-tyrosine backbone conformation and intramolecular aromatic π-π stacking interactions. These findings suggest that 3-(4-Bromo-benzenesulfonylamino)-benzoic acid could play a role in synthesizing bioactive molecules or materials with specific optical properties due to its potential for forming stable crystalline structures with unique intermolecular interactions (Khan et al., 2011).
Material Science Applications In material science, the structural and electronic properties of bromo-benzenesulfonylamino benzoic acid derivatives have been explored through vibrational analysis and chemical reactivity descriptors using density functional theory (DFT). These studies indicate that such compounds have potential applications in designing materials with specific electronic properties, such as non-linear optical materials, due to their electronic structure and reactivity (Yadav et al., 2022).
Biological Studies Although direct studies on 3-(4-Bromo-benzenesulfonylamino)-benzoic acid in biological systems are lacking, research on related sulfonamide compounds has revealed their bioactive potential. For instance, sulfonamides derived from benzoic acid have been synthesized and tested for antimicrobial activities, showcasing the role these compounds could play in developing new antibacterial and antifungal agents (Dineshkumar & Thirunarayanan, 2019).
Zukünftige Richtungen
The future directions for “3-(4-Bromo-benzenesulfonylamino)-benzoic acid” could involve further development of the protodeboronation process, as well as exploration of its potential applications in other chemical reactions . Additionally, more research could be conducted to fully understand its physical and chemical properties.
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4S/c14-10-4-6-12(7-5-10)20(18,19)15-11-3-1-2-9(8-11)13(16)17/h1-8,15H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTBMLDLLOBSFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367859 |
Source


|
| Record name | 3-(4-Bromo-benzenesulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-benzenesulfonylamino)-benzoic acid | |
CAS RN |
59256-24-5 |
Source


|
| Record name | 3-(4-Bromo-benzenesulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)
![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide](/img/structure/B1299414.png)
![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)


![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)




![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)
